Alpha-dimorphecolic acid-d4

描述

9(S)-HODE-d4 is intended for use as an internal standard for the quantification of 9-HODE by GC- or LC-MS. (±)-9-HODE is formed via non-enzymatic oxidation of linoleic acid. 9(S)-HODE and 9(R)-HODE are formed by lipoxygenase- and cyclooxygenase-mediated oxidation of linoleic acid, respectively.

9(S)-HODE-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of 9(S)-HODE by GC- or LC-mass spectrometry. 9(S)-HODE is produced by the lipoxygenation of linoleic acid in both plants and animals. It has been detected in atherosclerotic plaques, as an esterified component of membrane phospholipids and in oxidized low-density lipoproteins particles.

作用机制

Target of Action

It is a deuterium-labeled derivative of 9s-hode , which is known to interact with Peroxisome proliferator-activated receptor gamma (PPARγ) .

Mode of Action

As a deuterium-labeled derivative of 9s-hode, it may share similar interactions with its targets . Deuterium labeling is often used to trace the metabolic pathway of a compound and can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

As a derivative of 9s-hode, it may influence similar pathways, including those involving pparγ .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

As a derivative of 9s-hode, it may share similar effects, such as influencing the activity of pparγ .

生化分析

Biochemical Properties

Cellular Effects

Alpha-dimorphecolic acid-d4 has been shown to influence various cellular processes. It can induce apoptosis in certain cell types, such as HL-60 cells, by reducing cell viability and promoting lipid peroxidation . Furthermore, this compound affects cell signaling pathways by activating PPARγ, which in turn modulates gene expression related to lipid metabolism and inflammation . This compound also impacts cellular metabolism by altering the levels of metabolites involved in lipid peroxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARγ, which leads to the activation of this nuclear receptor . Upon activation, PPARγ regulates the transcription of target genes involved in lipid metabolism and inflammation. Additionally, this compound interacts with lipoxygenases, leading to the formation of lipid peroxidation products . These interactions result in changes in gene expression and cellular metabolism, ultimately influencing cell function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can modulate lipid metabolism and inflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, such as increased lipid peroxidation and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipoxygenases to form lipid peroxidation products, which serve as markers for oxidative stress . Additionally, this compound activates PPARγ, leading to changes in the expression of genes involved in lipid metabolism and inflammation . These metabolic pathways are crucial for understanding the compound’s role in cellular function and disease processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s deuterium labeling allows for precise tracking of its distribution and accumulation in various cellular compartments. This information is essential for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with PPARγ and lipoxygenases directs it to the nucleus and cytoplasm, respectively . These interactions are facilitated by targeting signals and post-translational modifications that guide the compound to its sites of action. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular function.

生物活性

Alpha-dimorphecolic acid-d4 (also known as 9S-HODE-d4) is a deuterium-labeled variant of alpha-dimorphecolic acid, a compound that belongs to the family of hydroxy fatty acids. This compound has garnered attention due to its potential biological activities, particularly in inflammation and cellular signaling pathways. Understanding the biological activity of this compound is critical for its application in research and therapeutic contexts.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the following structural features:

- Isomerism : It is a hydroxy fatty acid with specific stereochemistry at the 9-position.

- Deuterium Labeling : The presence of deuterium atoms in the molecule enhances its stability and allows for tracking in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₂O₃ |

| Molecular Weight | 288.45 g/mol |

| CAS Number | 890955-25-6 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under -20°C |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. These effects are primarily mediated through its influence on lipid signaling pathways:

- Inhibition of Pro-inflammatory Mediators : this compound has been shown to reduce the levels of pro-inflammatory cytokines in various cell types, including macrophages and fibroblasts. This action supports its role in modulating inflammatory responses.

- Enhancement of Phagocytosis : Studies have demonstrated that this compound can enhance the phagocytic activity of immune cells, particularly macrophages, promoting the clearance of apoptotic cells and pathogens at low concentrations (as low as 1 nM) .

Cellular Mechanisms

The biological activity of this compound is linked to several cellular mechanisms:

- Activation of Lipid Mediators : It is involved in the synthesis of specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation and promoting tissue repair.

- Modulation of Signaling Pathways : The compound influences various signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory responses.

Case Studies

- In Vitro Studies : A study conducted on human macrophages demonstrated that treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent .

- Animal Models : In murine models of inflammation, administration of this compound reduced edema and inflammatory cell infiltration, further supporting its therapeutic potential .

科学研究应用

Chemical Properties and Structure

Alpha-dimorphecolic acid-d4 is characterized by its molecular formula and is classified as a fatty acid. The deuterated form allows for enhanced tracking and analysis in various experimental setups, particularly in mass spectrometry.

Metabolomic Research

ADMA-d4 has been utilized in metabolomic studies to investigate metabolic changes associated with various diseases. For instance, it has been identified as one of the differentially abundant metabolites in studies comparing metabolic profiles of different tissues. In one study involving meat quality assessment, ADMA was found to be upregulated in specific muscle types compared to normal tissue, suggesting its role in lipid metabolism and cellular homeostasis .

Table 1: Differentially Abundant Metabolites

| Metabolite | Comparison Group | Fold Change | Significance (p-value) |

|---|---|---|---|

| This compound | Spaghetti Meat vs Normal | 1.692 | <0.01 |

| 15-Hydroxyeicosatetraenoic Acid (15-HETE) | Spaghetti Meat vs Normal | 1.825 | <0.001 |

| D-Inositol-4-Phosphate | Spaghetti Meat vs Normal | -3.429 | <0.05 |

Pharmacological Applications

The pharmacological potential of ADMA-d4 is being explored in the context of its immunomodulatory properties. Research indicates that metabolites derived from fatty acids can influence immune responses, particularly in autoimmune conditions like multiple sclerosis (MS). Studies have shown altered plasma metabolic profiles in MS patients, with specific fatty acids correlating with inflammatory cytokines . The unique isotopic labeling of ADMA-d4 aids in tracing its metabolic pathways and understanding its effects on immune modulation.

Therapeutic Potential

ADMA-d4's role as a bioactive compound suggests potential therapeutic applications. Its involvement in lipid metabolism and immune response modulation positions it as a candidate for further investigation in treating metabolic disorders and autoimmune diseases. The ability to trace the compound's behavior through deuteration enhances the understanding of its pharmacokinetics and dynamics.

Case Studies and Research Insights

Several studies have documented the biological activities associated with ADMA-d4:

- Metabolomic Analysis : A comparative study on muscle tissues revealed the upregulation of ADMA-d4 alongside other metabolites, indicating its relevance in assessing tissue quality and metabolic health .

- Immunological Studies : Research on metabolic profiles in MS patients highlighted the correlation between fatty acid metabolites like ADMA and inflammatory markers, suggesting a pathway for developing targeted therapies .

属性

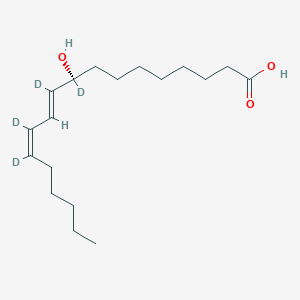

IUPAC Name |

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。